Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
Description
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate (CAS: EN300-705805) is a thiazole-based ester with the molecular formula C₉H₁₂F₂N₂O₂S and a molecular weight of 250.27 g/mol . This compound features a 1,3-thiazole core substituted at position 2 with a 2,2-difluoropropyl group and at position 5 with an amino group, while the ethyl ester moiety occupies position 2. It is cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical applications, with a purity of 95% .
Properties
IUPAC Name |
ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-3-15-8(14)6-7(12)16-5(13-6)4-9(2,10)11/h3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYRSLVXAVXPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CC(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropyl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The ethyl ester group can be introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoropropyl group may enhance the compound’s binding affinity and specificity for its target. The amino group can form hydrogen bonds with biological molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-4-carboxylate derivatives are widely explored in medicinal and materials chemistry. Below is a comparative analysis of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on provided formulas where exact weights were unavailable.
Key Differences and Implications
Substituent Effects on Reactivity and Stability The 2,2-difluoropropyl group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., Ethyl 2-(3-hydroxy-4-methylanilino)-1,3-thiazole-4-carboxylate) . The 5-amino group enables hydrogen bonding and nucleophilic reactivity, distinguishing it from halogenated derivatives (e.g., bromo/chloro-phenyl substitutes in ), which prioritize steric bulk and π-π interactions.
Solubility and Crystallinity Compounds with hydrogen-bonding groups (e.g., -NH₂ in the target compound or -OH in ) may exhibit lower solubility in non-polar solvents but higher crystallinity due to intermolecular interactions . Halogenated aryl derivatives (e.g., ) are typically lipophilic, favoring applications in hydrophobic environments.
Biological and Material Applications The target compound’s amino and fluorine motifs make it suitable for drug intermediates, where bioavailability and metabolic resistance are critical . In contrast, halogenated thiazoles (e.g., ) are often employed in material science (e.g., catalysis, optoelectronics) due to their electron-deficient aromatic systems.
Biological Activity
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a thiazole ring, which is known for its diverse biological activities. The presence of the difluoropropyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the amino group via amination.
- Alkylation with difluoropropyl halides to achieve the desired substituent.
Antimicrobial Properties
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro assays indicate that this compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 32 |
| Escherichia coli | >128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways. For instance, in studies involving human cancer cell lines such as HeLa and MCF-7, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µM.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in metabolic pathways.
- Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
- Modulation of Cell Signaling Pathways : It may affect pathways related to cell proliferation and survival.
Case Studies
Several case studies have been published demonstrating the efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in the Chemistry & Biology Interface journal evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structural features exhibited potent activity against both bacterial and fungal strains .
- Anticancer Research : In a study focusing on the anticancer potential of thiazole derivatives, this compound was shown to significantly inhibit tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate, and how can purity be optimized?
- Methodology : The synthesis of thiazole-carboxylate derivatives typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, analogous compounds (e.g., Ethyl 2-(1-methylpyrazole-5-amido)-1,3-thiazole-4-carboxylate) are synthesized using triethylamine as a base in ethanol under reflux conditions to achieve high purity . Optimization includes monitoring reaction progress via TLC, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification. Purity can be confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology : Key techniques include:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., difluoropropyl group at C2, ethyl ester at C4) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL for refinement) can resolve crystal structures .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodology :
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-negative (e.g., E. coli) and Gram-positive bacteria, with ampicillin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Screening against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of the difluoropropyl-substituted thiazole core?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
- Contradiction Resolution : If yields vary between batches, characterize byproducts via LC-MS to identify hydrolysis or side reactions .
Q. How do electronic effects of the 2,2-difluoropropyl group influence reactivity compared to non-fluorinated analogs?
- Methodology :
- Computational Analysis : DFT calculations (e.g., Gaussian) to map electron density distribution and compare with analogs (e.g., trifluoromethyl or methyl substituents) .
- Kinetic Studies : Monitor nucleophilic substitution rates (e.g., with amines) to assess steric/electronic impacts .
- Data Interpretation : Fluorine’s electron-withdrawing effect may reduce electrophilicity at C2, requiring harsher conditions for functionalization .
Q. How can crystallographic data resolve contradictions in reported biological activities of thiazole derivatives?
- Methodology :
- Structure-Activity Relationships (SAR) : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX suites to identify binding motifs .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms that may alter bioavailability .
- Case Study : If antibacterial activity conflicts across studies, compare crystal structures to rule out conformational flexibility or solvent effects .
Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models for this compound?
- Methodology :
- Metabolic Profiling : Use liver microsomes to identify metabolites causing off-target effects .
- Prodrug Design : Modify the ethyl ester to a tert-butyloxycarbonyl (Boc) group to enhance stability and reduce premature hydrolysis .
- Orthogonal Assays : Combine apoptosis markers (e.g., caspase-3) with transcriptomics to distinguish direct toxicity from secondary effects .
Notes
- Contradictions : Fluorinated thiazoles often show variable bioactivity due to metabolic stability differences; use stable isotope labeling (e.g., ¹⁹F NMR) to track degradation .
- Advanced Tools : SHELXD for phase problem resolution in crystallography , and molecular docking (AutoDock Vina) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
